![molecular formula C26H22ClF2N3O2S B2560743 N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,6-difluorobenzamide CAS No. 851714-52-8](/img/structure/B2560743.png)
N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,6-difluorobenzamide
Beschreibung
N-{2-[3-({[(3-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,6-difluorobenzamide is a synthetic benzamide derivative characterized by a complex structure combining multiple pharmacophores. The molecule features a 2,6-difluorobenzamide core, a substituted indole moiety, and a sulfanyl-linked carbamoyl group attached to a 3-chloro-4-methylphenyl ring.
Eigenschaften
IUPAC Name |
N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClF2N3O2S/c1-16-9-10-17(13-19(16)27)31-24(33)15-35-23-14-32(22-8-3-2-5-18(22)23)12-11-30-26(34)25-20(28)6-4-7-21(25)29/h2-10,13-14H,11-12,15H2,1H3,(H,30,34)(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHPFEMHXQQRQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClF2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-methylaniline with a suitable indole derivative under specific conditions to form the indole-carbamoyl intermediate. This intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed coupling reactions, and the implementation of continuous flow reactors to streamline the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,6-difluorobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The indole ring is known to bind with high affinity to various receptors, potentially modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The target compound’s indole and sulfanyl groups distinguish it from simpler benzamide derivatives like diflubenzuron, which lack heterocyclic systems. These groups may enhance binding to aromatic-rich enzymatic pockets (e.g., cytochrome P450 or kinase domains) .
- Fluazuron shares the 2,6-difluorobenzamide core but incorporates a pyridine-ether linkage, likely improving solubility and membrane permeability compared to the target compound’s indole-thioether group .
Computational Similarity Metrics
Using Tanimoto and Dice coefficients (structural fingerprint-based metrics), the target compound’s similarity to known analogs can be quantified:
- Tanimoto Index (MACCS/Morgan fingerprints): Estimates structural overlap. For example, aglaithioduline (a phytocompound) showed ~70% similarity to SAHA (a histone deacetylase inhibitor) via Tanimoto indexing . Applying this method, the target compound may exhibit moderate similarity (~50–60%) to diflubenzuron due to shared benzamide motifs but lower similarity (~30–40%) to non-benzamide pesticides like methoprotryne .
- Dice Index : Emphasizes common substructures. The sulfanyl and indole groups in the target compound would reduce its Dice score against simpler analogs like flutolanil, which lacks these features .
Bioactivity Profile Correlation
Hierarchical clustering of bioactivity profiles (e.g., NCI-60 dataset analysis) reveals that structurally related compounds often share modes of action . For example:
- Diflubenzuron inhibits chitin synthesis in insects, while fluazuron disrupts cuticle formation.
- Molecular networking (cosine scores for MS/MS fragmentation patterns) could group the target compound with other sulfanyl-containing metabolites, highlighting its unique fragmentation profile compared to urea-linked benzamides .
Molecular Docking and Binding Affinity
Using Glide XP scoring (), the target compound’s binding affinity can be hypothesized:
- Hydrophobic Enclosure : The 3-chloro-4-methylphenyl and indole groups may form hydrophobic enclosures in protein pockets, enhancing binding compared to diflubenzuron’s smaller 4-chlorophenyl group .
- Hydrogen Bonding : The sulfanyl-carbamoyl group could engage in hydrogen bonds with catalytic residues, a feature absent in flutolanil’s trifluoromethyl benzamide structure .
- Predicted RMSD for binding affinity estimation: ~2.0–2.5 kcal/mol, comparable to well-docked ligands in Glide XP studies .
Pharmacokinetic and Physicochemical Properties
Biologische Aktivität
N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,6-difluorobenzamide, a compound with complex structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a benzamide core with additional functional groups that enhance its biological activity. The presence of the chloro and difluoro substituents is significant for its interaction with biological targets.
1. Inhibition of Kinases
Research indicates that compounds similar to this compound exhibit inhibitory effects on various kinases. For instance, derivatives containing similar scaffolds have shown moderate to high potency against RET kinase, a target in cancer therapy. This suggests that our compound may also possess similar inhibitory properties which could be explored further in clinical settings .
2. Antitumor Activity
Studies on related benzamide derivatives have demonstrated promising antitumor effects. For example, compounds that inhibit dihydrofolate reductase (DHFR) through metabolic pathways have been shown to reduce cellular NADPH levels, leading to destabilization of DHFR and subsequent inhibition of cell growth . This mechanism could be relevant for this compound as well.
Case Study 1: RET Kinase Inhibition
In a study evaluating various benzamide derivatives as RET kinase inhibitors, compounds structurally related to this compound were synthesized and tested. The results indicated that certain derivatives significantly inhibited RET kinase activity both at molecular and cellular levels . This inhibition correlated with reduced cell proliferation in cancer models driven by RET mutations.
Case Study 2: Dihydrofolate Reductase Inhibition
Another investigation focused on the mechanism by which benzamide riboside lowers DHFR activity. The study highlighted how the inhibition of nicotinamide adenine dinucleotide kinase (NADK) led to decreased NADPH levels, destabilizing DHFR . Such findings underscore the potential pathways through which this compound may exert its biological effects.
Biological Activity Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,6-difluorobenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Step 1 : Begin with modular synthesis of the indole core via Fischer indole synthesis or palladium-catalyzed coupling, as indole derivatives are critical intermediates .
- Step 2 : Introduce the sulfanyl-carbamoyl moiety using thiourea derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to ensure selective substitution at the indole C3 position .
- Step 3 : Optimize solvent polarity (e.g., DMF vs. THF) and temperature gradients (60–100°C) to minimize side reactions during alkylation of the ethyl linker .
- Validation : Use HPLC-MS to monitor intermediate purity, and apply fractional crystallization for final purification .
Q. How should researchers characterize the electronic and structural properties of this compound to correlate with its reactivity?
- Methodological Answer :
- Spectroscopic Analysis : Employ ¹H/¹³C NMR to confirm substitution patterns, particularly distinguishing between fluorobenzamide and carbamoyl proton environments .
- Computational Modeling : Use density functional theory (DFT) to calculate HOMO-LUMO gaps and partial charges, which predict nucleophilic/electrophilic sites .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks to infer stability and solubility .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for structurally analogous sulfanyl-indole derivatives?
- Methodological Answer :
- Comparative Assays : Standardize cell-based assays (e.g., IC₅₀ measurements in cancer lines) using positive controls like fluazuron or diflubenzuron, which share fluorobenzamide motifs .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., chloro vs. methyl groups) and use multivariate regression to isolate key pharmacophores .
- Meta-Analysis : Cross-reference datasets from public repositories (e.g., PubChem BioAssay) to identify outliers caused by assay variability .
Q. How can computational methods improve the design of derivatives targeting specific biological pathways (e.g., kinase inhibition)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen derivatives against kinase ATP-binding pockets, prioritizing compounds with ΔG < -8 kcal/mol .
- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and conformational flexibility .
- AI-Driven Optimization : Train neural networks on existing SAR data to predict novel derivatives with enhanced selectivity .
Q. What statistical approaches are most effective for optimizing multi-step synthesis workflows under resource constraints?
- Methodological Answer :
- Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to evaluate critical parameters (e.g., temperature, catalyst loading) with minimal trials .
- Response Surface Methodology (RSM) : Model nonlinear interactions between variables (e.g., solvent polarity and reaction time) to maximize yield .
- Cost-Benefit Analysis : Use Pareto charts to prioritize factors reducing production costs without compromising purity .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.